molecular formula C19H32F3N9O10 B6295725 H-Gly-Arg-Gly-Asp-Ser-NH2 Trifluoroacetate CAS No. 143648-02-6

H-Gly-Arg-Gly-Asp-Ser-NH2 Trifluoroacetate

Cat. No.: B6295725
CAS No.: 143648-02-6
M. Wt: 603.5 g/mol
InChI Key: PEYYWZCVLFVHNW-PUBMXKGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Gly-Arg-Gly-Asp-Ser-NH2 Trifluoroacetate: is a pentapeptide with no N-terminal modification. This compound is often used in scientific research due to its ability to interact with various biological molecules. The trifluoroacetate salt form enhances its stability and solubility, making it suitable for various experimental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Gly-Arg-Gly-Asp-Ser-NH2 Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (Glycine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid (Arginine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for Glycine, Aspartic Acid, and Serine.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity. The use of trifluoroacetic acid (TFA) in the final step helps in the formation of the trifluoroacetate salt .

Chemical Reactions Analysis

Types of Reactions: H-Gly-Arg-Gly-Asp-Ser-NH2 Trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives with protecting groups under SPPS conditions.

Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of cyclic peptides, while substitution can result in peptides with altered biological activity .

Scientific Research Applications

H-Gly-Arg-Gly-Asp-Ser-NH2 Trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in cell adhesion, migration, and signaling pathways.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in cancer treatment.

    Industry: Utilized in the development of biomaterials and nanomedicines

Mechanism of Action

The mechanism of action of H-Gly-Arg-Gly-Asp-Ser-NH2 Trifluoroacetate involves its interaction with integrin receptors on the cell surface. This interaction can influence cell adhesion, migration, and signaling pathways. The peptide can bind to the extracellular matrix proteins, modulating cellular responses and potentially inducing apoptosis in cancer cells .

Comparison with Similar Compounds

    H-Gly-Arg-Gly-Asp-Ser-NH2: The non-trifluoroacetate form of the peptide.

    H-Gly-Arg-Gly-Asp-Ser-Pro: A similar peptide with an additional proline residue.

    H-Gly-Arg-Gly-Asp-Ser-Thr: A variant with threonine instead of serine.

Uniqueness: H-Gly-Arg-Gly-Asp-Ser-NH2 Trifluoroacetate is unique due to its trifluoroacetate salt form, which enhances its stability and solubility. This makes it particularly useful in experimental settings where these properties are crucial .

Properties

IUPAC Name

(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N9O8.C2HF3O2/c18-5-11(28)24-8(2-1-3-22-17(20)21)15(33)23-6-12(29)25-9(4-13(30)31)16(34)26-10(7-27)14(19)32;3-2(4,5)1(6)7/h8-10,27H,1-7,18H2,(H2,19,32)(H,23,33)(H,24,28)(H,25,29)(H,26,34)(H,30,31)(H4,20,21,22);(H,6,7)/t8-,9-,10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYYWZCVLFVHNW-PUBMXKGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32F3N9O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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